![molecular formula C16H11NO6 B14616947 2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-) CAS No. 60878-13-9](/img/structure/B14616947.png)
2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-) is a complex organic compound that features both electrophilic and nucleophilic centers. This compound is significant in the field of organic and medicinal chemistry due to its unique structure and reactivity .
Preparation Methods
The synthesis of 2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-) typically involves the reaction of 3-hydroxy-2-aryl acrylate with various reagents under controlled conditions. The synthetic routes often include the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactions with optimized parameters to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, nitrite ions, and primary amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of natural products and essential drugs . In biology and medicine, it is used in the development of bioactive compounds and as a precursor for various pharmaceuticals . Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-) involves its interaction with specific molecular targets and pathways. The compound’s electrophilic and nucleophilic centers allow it to participate in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-) can be compared with other similar compounds, such as 3-hydroxy-2-aryl acrylate and 2-(3-nitrophenyl)acetic acid . These compounds share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-) lies in its combination of electrophilic and nucleophilic centers, which make it a versatile and valuable compound in various fields of research .
Properties
CAS No. |
60878-13-9 |
|---|---|
Molecular Formula |
C16H11NO6 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
2-[3-(2-hydroxy-3-nitrophenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H11NO6/c18-14(11-5-1-2-6-12(11)16(20)21)9-8-10-4-3-7-13(15(10)19)17(22)23/h1-9,19H,(H,20,21) |
InChI Key |
UTSYEWFSFCIGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C(=CC=C2)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


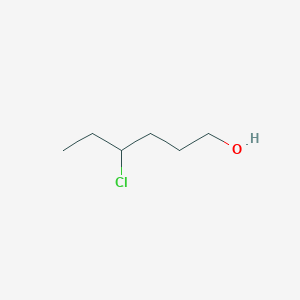
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
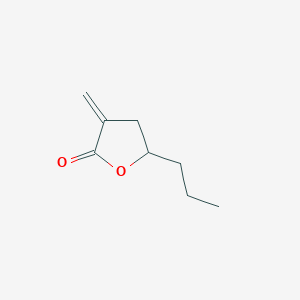
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
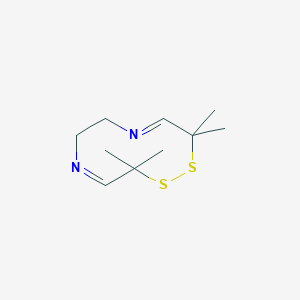
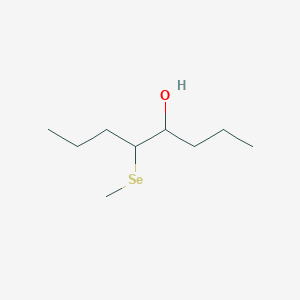
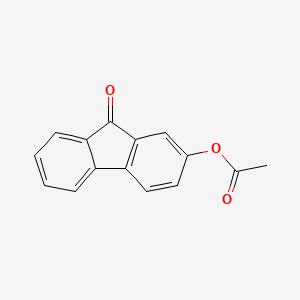

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)

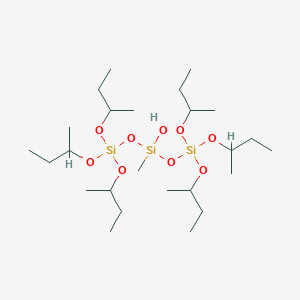
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
